molecular formula C51H78NNaO13 B560154 seco Rapamycin Sodium Salt CAS No. 148554-65-8

seco Rapamycin Sodium Salt

Cat. No. B560154
M. Wt: 936.2
InChI Key: SETORPHJOULFMF-OWGFPTNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seco Rapamycin Sodium Salt, also known as Secorapamycin A monosodium, is the ring-opened product of Rapamycin . It is reported not to affect the mTOR function . It is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration . It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .


Molecular Structure Analysis

The molecular formula of Seco Rapamycin Sodium Salt is C51H80NNaO14 . The exact mass is 953.55 and the molecular weight is 954.184 .


Chemical Reactions Analysis

Seco Rapamycin Sodium Salt is a degradation product of rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species .


Physical And Chemical Properties Analysis

Seco Rapamycin Sodium Salt is a crystalline solid . It has a solubility of 46 mg/mL in DMSO . The molecular weight is 936.15 .

Scientific Research Applications

7. Proteasome Inhibition

  • Results : Found to mimic rapamycin in inhibiting the proteasome, which could have implications for understanding protein degradation pathways .

8. Cell Signaling

  • Results : Although it poorly activates mTOR, it’s used to understand the broader effects of rapamycin on cell signaling .

9. Drug Metabolism

  • Results : It is metabolized to a common dihydro species and secreted from cells by P-glycoprotein .

13. Kinase Inhibition

  • Results : Demonstrated potential in selectively inhibiting target kinases, which may have therapeutic implications .

14. Autophagy Induction

  • Results : Induced autophagy in various cell lines, suggesting a role in cellular homeostasis and disease .

15. Anti-Inflammatory Effects

  • Results : Showed reduction in inflammatory markers and symptoms, indicating possible use in inflammatory diseases .

16. Drug Resistance Studies

  • Results : Provided insights into the molecular mechanisms of drug resistance and potential ways to overcome it .

17. Metabolic Regulation

  • Results : Altered metabolic profiles, offering a tool for metabolic engineering applications .

18. Stem Cell Research

  • Results : Affected stem cell behavior, which could be significant for developing regenerative therapies .

properties

IUPAC Name

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSBJYMPJMFNS-OWGFPTNRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H78NNaO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

seco Rapamycin Sodium Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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